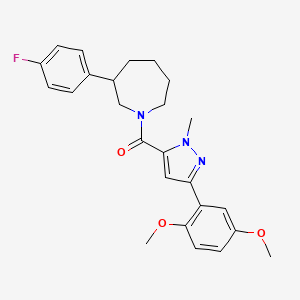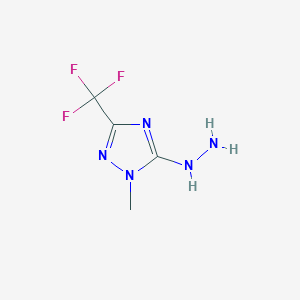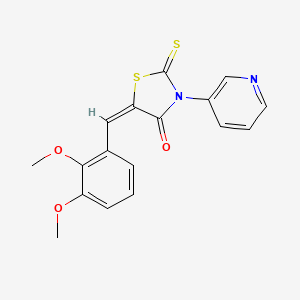![molecular formula C13H10F3NO5S2 B2827043 Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate CAS No. 895261-11-7](/img/structure/B2827043.png)
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a sulfonamide group and a trifluoromethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of thiophene-2-carboxylic acid with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under appropriate conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group may produce thiols or sulfides.
科学的研究の応用
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxyphenyl group can enhance binding affinity to certain proteins or enzymes, while the sulfonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
Methyl 3-aminobenzo[b]thiophene-2-carboxylate: Similar in structure but lacks the sulfonyl and trifluoromethoxyphenyl groups.
Methyl 3-sulfonyl amino-2-thiophenecarboxylate: Similar but does not have the trifluoromethoxyphenyl group.
Uniqueness
Methyl 3-{[4-(trifluoromethoxy)phenyl]sulfamoyl}thiophene-2-carboxylate is unique due to the presence of both the sulfonyl and trifluoromethoxyphenyl groups, which confer distinct chemical and biological properties. These groups can enhance the compound’s stability, reactivity, and binding affinity to various molecular targets, making it a valuable compound for research and development .
特性
IUPAC Name |
methyl 3-[[4-(trifluoromethoxy)phenyl]sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO5S2/c1-21-12(18)11-10(6-7-23-11)24(19,20)17-8-2-4-9(5-3-8)22-13(14,15)16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPGMYGTBYEVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10-(2,6-dimethylphenyl)-6-methoxy-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2826960.png)
![N-[(1-phenylpyrrolidin-2-yl)methyl]adamantane-1-carboxamide](/img/structure/B2826961.png)

![5-[5-(allylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2826963.png)


![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2826969.png)
![{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B2826970.png)
![3-isobutyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826973.png)
![tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate](/img/structure/B2826974.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2826977.png)
![3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2826978.png)

![N-(3,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2826982.png)
